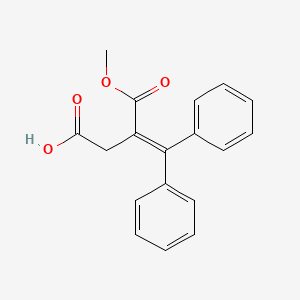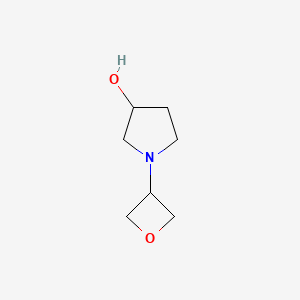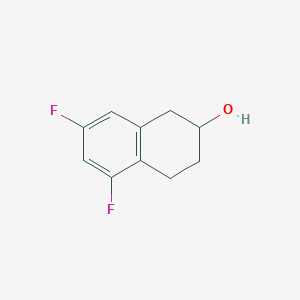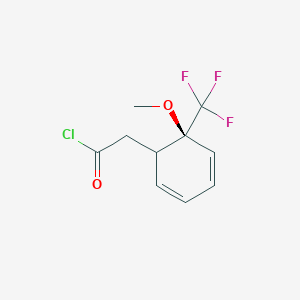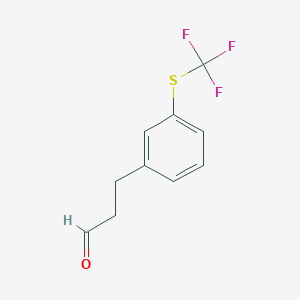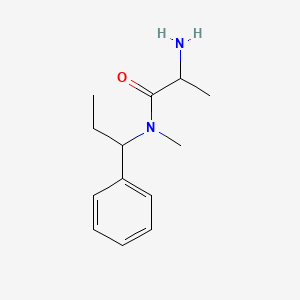![molecular formula C11H17F2NO4 B14791122 1-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-3,3-difluorocyclobutane-1-carboxylic acid](/img/structure/B14791122.png)
1-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-3,3-difluorocyclobutane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid is a specialized organic compound featuring a cyclobutane ring substituted with a Boc-protected aminomethyl group and two fluorine atoms. The Boc (tert-butoxycarbonyl) group is commonly used to protect amines during chemical synthesis, ensuring that the amine does not react undesirably during subsequent steps.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid typically involves multiple steps:
Formation of the Cyclobutane Ring: This can be achieved through cycloaddition reactions or other ring-forming methodologies.
Introduction of Fluorine Atoms: Fluorination can be performed using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Boc Protection: The final step involves protecting the amine with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions: 1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.
Coupling Reactions: The compound can be used in peptide coupling reactions to form amide bonds.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Reduction: Lithium aluminum hydride (LiAlH4) can be used to reduce the carboxylic acid group.
Coupling: Carbodiimides like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for amide bond formation.
Major Products:
Deprotected Amine: Removal of the Boc group yields the free amine.
Alcohol: Reduction of the carboxylic acid group yields the corresponding alcohol.
Amides: Coupling reactions yield amide products.
科学研究应用
1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound can be used to modify peptides and proteins, potentially altering their biological activity.
Medicine: It may serve as a precursor in the synthesis of pharmaceuticals, particularly those requiring fluorinated motifs for increased metabolic stability.
Industry: The compound can be used in the development of new materials with unique properties due to the presence of fluorine atoms.
作用机制
The mechanism of action of 1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of fluorine atoms can enhance binding affinity and selectivity by influencing the electronic properties of the molecule.
相似化合物的比较
1-(Boc-aminomethyl)-cyclobutane-carboxylic acid: Lacks the fluorine atoms, which may result in different chemical and biological properties.
3,3-Difluorocyclobutane-carboxylic acid: Lacks the Boc-protected aminomethyl group, limiting its use in peptide synthesis.
1-(Aminomethyl)-3,3-difluorocyclobutane-carboxylic acid: Lacks the Boc protection, making it more reactive but less stable during synthesis.
Uniqueness: 1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid is unique due to the combination of the Boc-protected aminomethyl group and the difluorocyclobutane ring. This combination provides a balance of stability and reactivity, making it a versatile building block in various chemical syntheses.
属性
分子式 |
C11H17F2NO4 |
|---|---|
分子量 |
265.25 g/mol |
IUPAC 名称 |
1-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-3,3-difluorocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H17F2NO4/c1-9(2,3)18-7(15)6(14)10(8(16)17)4-11(12,13)5-10/h6H,4-5,14H2,1-3H3,(H,16,17) |
InChI 键 |
WMPWJBGRNHUSLY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)C(C1(CC(C1)(F)F)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


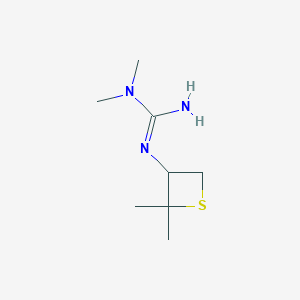
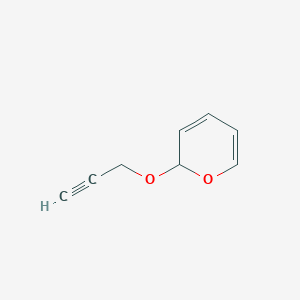
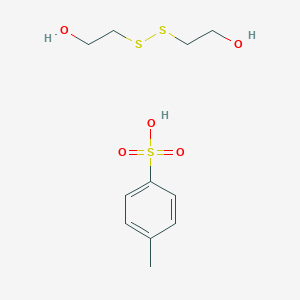

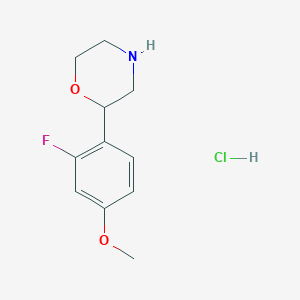
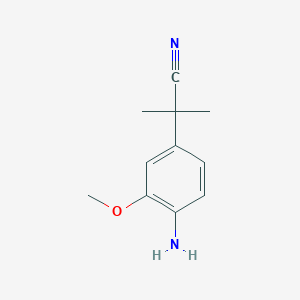
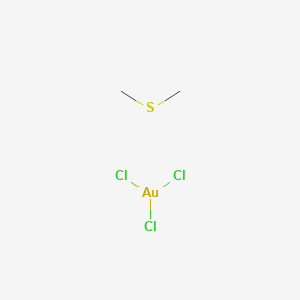
![7-[3-[[2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione;hydrochloride](/img/structure/B14791076.png)
